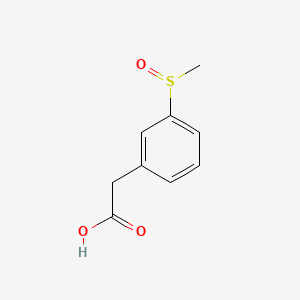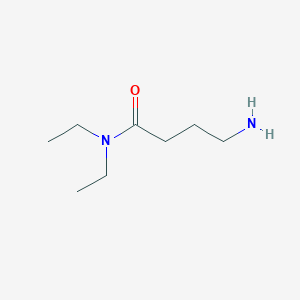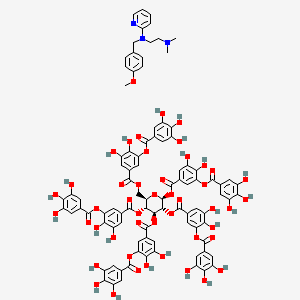![molecular formula C21H26O8S B1149705 [(2S,3R,4S,6S)-3,5-diacetyloxy-6-fenilsulfanyl-4-prop-2-enoxioxan-2-il]metil acetato CAS No. 197005-22-4](/img/structure/B1149705.png)
[(2S,3R,4S,6S)-3,5-diacetyloxy-6-fenilsulfanyl-4-prop-2-enoxioxan-2-il]metil acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of substances often studied for their utility in synthesizing bioactive agents. It is notable for its complex structure and the presence of multiple functional groups.
Synthesis Analysis
Yuasa and Yuasa (2004) described a practical synthesis method for a related compound, 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, which is a useful raw material in the synthesis of bioactive agents. This method involves reacting β-d-glucose pentaacetate with allyl alcohol and ZnCl2 in toluene, followed by recrystallization. It is noted for its efficiency, safety, and cost-effectiveness, making it suitable for large-scale preparation (Yuasa & Yuasa, 2004).
Molecular Structure Analysis
Crich and Bowers (2006) introduced a protecting group for carbohydrate thioglycoside donors, which might be applicable in the synthesis of Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside. This group conveys strong beta-selectivity with thiomannoside donors and is significant for the molecular structure formation of similar compounds (Crich & Bowers, 2006).
Chemical Reactions and Properties
Kishida and Akita (2005) conducted a study on phenylpropenoid β-d-glucopyranoside congeners, which are closely related to the compound . They used a Palladium(II)-catalyzed carbon–carbon bond formation method that yielded good results, suggesting potential chemical reactions and properties relevant to Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside (Kishida & Akita, 2005).
Physical Properties Analysis
The study of the physical properties of such compounds often involves crystallographic analysis. For instance, Curran et al. (2016) performed a crystallographic analysis on a protected glycoside of 2-amino-2-deoxyglucose, which helped in understanding the β-anomeric configuration and the orientation of various groups in relation to the pyranose ring (Curran et al., 2016).
Aplicaciones Científicas De Investigación
Síntesis de Carbohidratos Complejos
Este compuesto es un galactopiranósido protegido útil como bloque de construcción para la síntesis de carbohidratos complejos {svg_1}. El compuesto tiene grupos protectores β-feniltio y 6-bencilo {svg_2}.
Inhibidor de Galectinas Humanas
Los 1-tio-glucósidos de fenilo, incluido este compuesto, se han utilizado recientemente como inhibidores específicos de las galectinas humanas {svg_3}. Las galectinas son una familia de proteínas que se unen a azúcares específicos y juegan un papel en muchas funciones biológicas, incluida la respuesta inmunitaria y la inflamación.
Investigación Biomédica
Este compuesto es un ingrediente valioso utilizado en la investigación biomédica {svg_4} {svg_5}. Su estructura química única lo convierte en un ingrediente clave en el desarrollo de diversos fármacos y terapias.
Fármacos Antiinflamatorios
El compuesto sirve como ingrediente clave en el desarrollo de fármacos antiinflamatorios {svg_6}. Estos medicamentos se utilizan para reducir la inflamación y se pueden utilizar en el tratamiento de afecciones como la artritis y el lupus.
Orientación a las Deficiencias de la Enzima Glucocerebrosidasa
Este compuesto se utiliza en el desarrollo de medicamentos dirigidos a las deficiencias de la enzima glucocerebrosidasa {svg_7}. Estas deficiencias están asociadas con enfermedades como la enfermedad de Gaucher, un trastorno genético que afecta la capacidad del cuerpo para descomponer y utilizar grasas y azúcares.
Combatir Múltiples Enfermedades
El compuesto tiene una inmensa promesa en la lucha contra una multitud de enfermedades {svg_8}. Sirve como un potente e intrincado inhibidor, dirigiendo diligentemente su enfoque hacia enzimas esenciales enredadas en procesos celulares cruciales {svg_9}.
Mecanismo De Acción
This compound is used in the development of anti-inflammatory drugs targeting glucocerebrosidase enzyme deficiencies . Glucocerebrosidase is an enzyme that breaks down a certain type of fat molecule called glucocerebroside. When this enzyme is deficient, glucocerebroside accumulates in the body, leading to various diseases like Gaucher’s disease.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,3R,4S,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18+,19-,20?,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBNOXQHIZNTR-GKCYTULTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H](C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659811 |
Source


|
| Record name | Phenyl (2xi)-2,4,6-tri-O-acetyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-xylo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197005-22-4 |
Source


|
| Record name | Phenyl (2xi)-2,4,6-tri-O-acetyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-xylo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)

![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)

